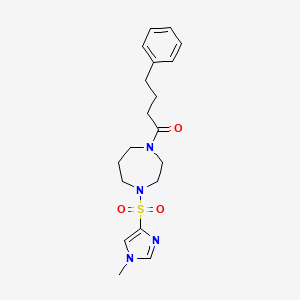

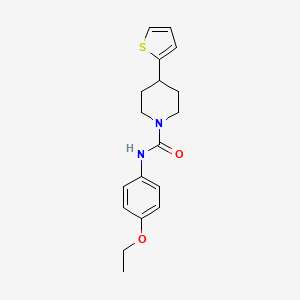

5-氯-2-甲氧基-N-(3-(2-苯基吗啉代)丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Cancer Research: Inhibitor of Proliferative Diseases

Benzenesulfonamide derivatives, which include the compound , have been identified as effective in the treatment of proliferative diseases such as cancer . These compounds can act as inhibitors of human carbonic anhydrase B, an enzyme that is overexpressed in certain cancer cells and contributes to tumor growth and metastasis .

Analytical Chemistry: Environmental Contaminant Detection

This compound has been utilized to develop analytical methods for the simultaneous determination of various contaminants, including benzotriazole, benzothiazole, and benzenesulfonamide, in environmental waters . Its specificity and sensitivity make it a valuable tool for monitoring water quality and ensuring environmental safety.

Organic Synthesis: Suzuki–Miyaura Coupling

In the field of organic synthesis, benzenesulfonamide derivatives are used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process, essential for creating complex organic molecules for pharmaceuticals and materials science.

Pharmaceutical Development: Synthesis of Dyes and Photochemicals

The compound’s derivatives are integral in synthesizing dyes and photochemicals . These substances are crucial for developing drugs with specific properties, such as light-activated drugs used in photodynamic therapy, a treatment for certain types of cancer.

Disinfectant Production: Antimicrobial Properties

Benzenesulfonamide and its derivatives have applications in producing disinfectants due to their antimicrobial properties . They can be formulated into products that help prevent the spread of infectious diseases by killing or inhibiting the growth of bacteria, viruses, and fungi.

Enzyme Inhibition: Carbonic Anhydrase B

As mentioned earlier, this compound acts as an inhibitor of carbonic anhydrase B . This enzyme plays a role in maintaining pH balance in tissues and is involved in various physiological processes. Inhibiting it can have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness.

Dye Industry: Colorant Synthesis

The compound’s derivatives are used in the dye industry for colorant synthesis . They contribute to creating a wide range of colors for textiles, inks, and coatings, enhancing the aesthetic and functional qualities of these products.

Photochemical Research: Light-Sensitive Materials

In photochemical research, the compound is used to develop light-sensitive materials . These materials have applications in solar energy harvesting, photochromic lenses, and the development of photosensitive polymers.

作用机制

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may bind to the active site of carbonic anhydrase enzymes, inhibiting their activity .

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability when administered orally or intravenously.

属性

IUPAC Name |

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O4S/c1-26-18-9-8-17(21)14-20(18)28(24,25)22-10-5-11-23-12-13-27-19(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,19,22H,5,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPQEHMMCRCHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

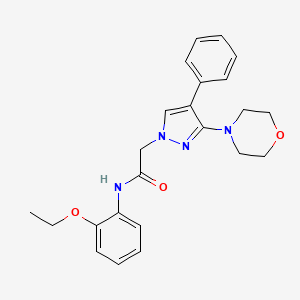

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

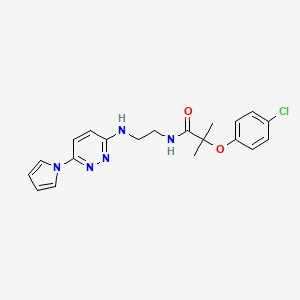

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)

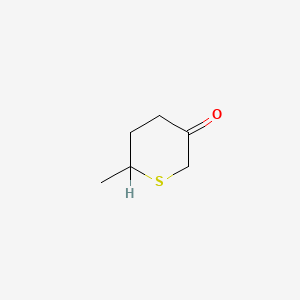

![1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935860.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2935862.png)